molecular formula C10H19NO6 B14238030 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- CAS No. 497949-63-0

1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino-

Cat. No.: B14238030
CAS No.: 497949-63-0
M. Wt: 249.26 g/mol
InChI Key: IQUOFRCJFDRNRL-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is a complex organic compound with the molecular formula C11H23NO7 It is characterized by a cyclic structure containing four oxygen atoms and a carboxylic acid group at the 12th position, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a diol with a diacid chloride in the presence of a base to form the cyclic ether

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as amides or esters.

Scientific Research Applications

1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid: Lacks the amino group, which may affect its reactivity and applications.

    1,4,7,10-Tetraoxacyclotridecane-12-amino-:

    1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.

Uniqueness

1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is unique due to its combination of a cyclic ether structure with both carboxylic acid and amino functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

497949-63-0

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

12-amino-1,4,7,10-tetraoxacyclotridecane-12-carboxylic acid

InChI

InChI=1S/C10H19NO6/c11-10(9(12)13)7-16-5-3-14-1-2-15-4-6-17-8-10/h1-8,11H2,(H,12,13)

InChI Key

IQUOFRCJFDRNRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCO1)(C(=O)O)N

Origin of Product

United States

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